Stereospecific Ring Expansion Comparison
The ring expansion of 4-aminoazetidin-2-one with trimethylsilyl cyanide (TMSCN) proceeds with complete stereospecificity to yield β-cyanoamides, a property not observed with other azetidinone derivatives lacking the 4-amino group [1]. This stereospecific outcome is critical for the subsequent cyclization to 4-amino-5-iminopyrrolidin-2-ones, as it preserves the desired 3D orientation of the molecule, which is essential for downstream biological activity.
| Evidence Dimension | Stereospecificity of Ring Opening |
|---|---|
| Target Compound Data | Stereospecific (complete retention of stereochemistry) |
| Comparator Or Baseline | Other azetidinone ring expansion methods (e.g., using different nucleophiles) may lead to racemization or non-stereospecific outcomes |
| Quantified Difference | Complete stereospecificity vs. variable stereochemical outcomes |
| Conditions | Reaction with trimethylsilyl cyanide (TMSCN) in the presence of AlCl3 at room temperature |
Why This Matters
Stereospecificity ensures the production of a single, desired enantiomer, avoiding costly and time-consuming chiral separations and guaranteeing the biological activity of the final product.
- [1] Nisole, C., Uriac, P., Toupet, L., & Huet, J. (1993). Ring expansion of some 4-aminoazetidin-2-ones into 4-amino-5-iminopyrrolidin-2-ones. Tetrahedron, 49(4), 889-900. View Source
